
(2R)-2-aminohex-5-ynoic acid hydrochloride
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Overview
Description
(2R)-2-Aminohex-5-ynoic acid hydrochloride is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the second carbon of a hex-5-ynoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-aminohex-5-ynoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as hex-5-ynoic acid.
Amino Group Introduction:
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reagents and conditions used.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
While (2R)-2-aminohex-5-ynoic acid hydrochloride is mentioned as a similar compound to (S)-2-Aminopent-4-ynoic acid hydrochloride, the primary search results focus on the latter and other related compounds. Therefore, this response will focus on the applications of amino acids with alkyne groups, and related research that may be applicable to this compound, but does not directly discuss applications of this compound.
Synthesis and Chemical Reactions
Alkynylated amino acids, such as (S)-2-Aminopent-4-ynoic acid hydrochloride, can be synthesized using the Sonogashira cross-coupling reaction, which allows for functionalization to yield derivatives with enhanced biological properties. The reaction typically starts with glycine and terminal alkynes, conducted in anhydrous solvents using palladium and copper salts as catalysts. Purification is then performed to obtain optically pure forms of the compound. These compounds can undergo oxidation of the alkyne group to form diketones.
Biological Activity and Enzyme Inhibition
Alkynylated amino acids have garnered attention in biochemical research for their potential biological activities. (S)-2-Aminopent-4-ynoic acid hydrochloride is particularly noted for its selective inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications. Derivatives of (S)-2-Aminopent-4-ynoic acid show a high selectivity for ALR2 over ALR1, making them promising candidates for therapeutic applications in managing diabetic complications. The mechanism involves competitive binding to the enzyme's active site, preventing substrate access and reducing enzyme activity.
(S)-2-Aminopent-4-ynoic acid hydrochloride IC50 Values :
Compound Name | IC50 (µM) | Selectivity (ALR2/ALR1) |
---|---|---|
Compound A | 0.5 | 10:1 |
Compound B | 0.8 | 8:1 |
Compound C | 1.0 | 5:1 |
Case Studies and Research Findings
- Antidiabetic Potential : In vitro assays demonstrated that derivatives effectively reduced sorbitol accumulation in cells exposed to high glucose concentrations, indicating potential antidiabetic properties.
- Anticancer Activity : Some derivatives have also been tested against various cancer cell lines, showing promising antiproliferative effects, with certain compounds exhibiting IC50 values in the low micromolar range against melanoma cells.
- Molecular Docking Studies : Confirmed that the binding interactions between (S)-2-Aminopent-4-ynoic acid derivatives and ALR2 involve key hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex.
Applications of α-H-α-amino acids
α-H-α-amino acids can be divided into three different strategies: (i) stoichiometric approaches employing a chiral auxiliary, (ii) biocatalytic procedures involving enzymatic transformations (iii) asymmetric catalytic processes using asymmetric (transition metal) catalysts . A series of 2-amino-5-phosphonopentanoic acid derivatives were synthesized to assess their biological activity as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor .
Mechanism of Action
The mechanism of action of (2R)-2-aminohex-5-ynoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme structure. Additionally, it may interact with cellular pathways involved in signal transduction and gene expression.
Comparison with Similar Compounds
(2S)-2-Aminohex-5-ynoic acid hydrochloride: The enantiomer of (2R)-2-aminohex-5-ynoic acid hydrochloride.
(2R)-2-Aminohexanoic acid hydrochloride: A similar compound with a saturated carbon chain.
(2R)-2-Amino-3-hexynoic acid hydrochloride: A compound with a different position of the triple bond.
Uniqueness: this compound is unique due to its specific structural configuration and the presence of both an amino group and an alkyne group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
(2R)-2-aminohex-5-ynoic acid hydrochloride, also known as AHA, is a compound that has garnered attention for its biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its unique alkyne structure, which contributes to its biological activity. The compound's molecular formula is C6H10N2O2 and it has a molecular weight of 142.16 g/mol. Its structural similarity to L-methionine allows it to interact with various enzymes in significant ways.
The primary mechanism of action for (2R)-2-aminohex-5-ynoic acid involves its role as an inhibitor of specific enzymes:
- GABA Aminotransferase (GABA-AT) : AHA acts as an inhibitor of GABA-AT, which catalyzes the degradation of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the brain. By inhibiting this enzyme, AHA increases GABA levels, which may have implications for treating conditions like epilepsy and anxiety disorders .
- Methionine S-Adenosyltransferase (MAT) : AHA also inhibits MAT, an enzyme that synthesizes S-adenosylmethionine (SAM) from L-methionine and ATP. This inhibition can lead to reduced SAM levels, impacting various cellular processes such as DNA methylation and polyamine biosynthesis .
Biological Activity
The biological activity of (2R)-2-aminohex-5-ynoic acid has been investigated in several studies:
- Enzyme Inhibition : Research indicates that AHA effectively inhibits GABA-AT and MAT across different species, although its potency can vary depending on the source of the enzyme. For instance, derivatives of AHA show different affinities for rat liver MAT compared to MAT from yeast or E. coli .
- Therapeutic Potential : The ability of AHA to elevate GABA levels suggests potential therapeutic applications in treating neurological disorders. In animal models, AHA has shown promise in modulating neurotransmitter levels, which could lead to new treatment strategies for epilepsy and addiction .
- Research Applications : Beyond its therapeutic implications, AHA serves as a valuable tool in biochemical research. It is used to study enzyme mechanisms and protein interactions due to its structural similarity to natural substrates.
Case Studies
Several case studies highlight the relevance of (2R)-2-aminohex-5-ynoic acid in biological research:
- Study on GABA Levels : In a controlled study involving rodent models, administration of AHA resulted in a significant increase in brain GABA concentrations, correlating with reduced seizure activity during induced epilepsy .
- MAT Inhibition Variability : Another study examined the inhibitory effects of AHA on MAT from different species. Results indicated that while AHA inhibited MAT effectively in rat liver extracts, it showed reduced efficacy against MAT from E. coli, emphasizing the importance of enzyme source in pharmacological studies.
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C6H10ClNO2 |
---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
(2R)-2-aminohex-5-ynoic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c1-2-3-4-5(7)6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m1./s1 |
InChI Key |
XGBWOGGSQVMSRX-NUBCRITNSA-N |
Isomeric SMILES |
C#CCC[C@H](C(=O)O)N.Cl |
Canonical SMILES |
C#CCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
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